molecular formula C13H13N3 B14442484 Methylaminoazobenzene CAS No. 74936-84-8

Methylaminoazobenzene

Cat. No.: B14442484
CAS No.: 74936-84-8
M. Wt: 211.26 g/mol
InChI Key: CPKKERYUBQHXOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylaminoazobenzene, also known as p-dithis compound, is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is a yellow crystalline solid at room temperature and is primarily used as a dye. It is known for its vibrant color and has been historically used in various industrial applications, including textiles and cosmetics .

Preparation Methods

Methylaminoazobenzene can be synthesized through several methods, with the most common being the azo coupling reaction. This involves the reaction of a diazonium salt with an activated aromatic compound. The typical synthetic route includes the following steps:

Industrial production methods often involve large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity. The reaction is typically carried out in aqueous or alcoholic solutions, and the product is isolated through crystallization or extraction techniques.

Chemical Reactions Analysis

Methylaminoazobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium dithionite for reduction, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methylaminoazobenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a dye and a pH indicator due to its color-changing properties.

    Biology: It has been studied for its potential carcinogenic effects and its interactions with biological molecules.

    Medicine: Research has explored its use in drug delivery systems and as a model compound for studying the behavior of azo dyes in biological systems.

    Industry: It is used in the production of colored polymers, textiles, and other materials

Mechanism of Action

The mechanism of action of methylaminoazobenzene involves its interaction with cellular components. It can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The molecular targets include enzymes involved in metabolic pathways and cellular receptors that mediate its biological effects .

Comparison with Similar Compounds

Methylaminoazobenzene can be compared with other azo compounds such as:

Properties

CAS No.

74936-84-8

Molecular Formula

C13H13N3

Molecular Weight

211.26 g/mol

IUPAC Name

N-methyl-2-phenyldiazenylaniline

InChI

InChI=1S/C13H13N3/c1-14-12-9-5-6-10-13(12)16-15-11-7-3-2-4-8-11/h2-10,14H,1H3

InChI Key

CPKKERYUBQHXOC-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1N=NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.